1-Chloro-2-(difluoromethoxy)-4-fluorobenzene
Description
Properties
IUPAC Name |
1-chloro-2-(difluoromethoxy)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-5-2-1-4(9)3-6(5)12-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWGYRSOAYSDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Halogenated Aromatic Precursors
A common approach to prepare the halogenated aromatic core involves Friedel-Crafts acylation of fluorobenzene derivatives with chlorinated acyl chlorides, followed by further halogenation or substitution reactions. For example, in a patented method for related compounds like α-chloro-4-fluorophenyl benzyl ketones, the following steps are applied:
- Synthesis of α-chlorophenylacetyl chloride from mandelic acid or phenylacetic acid derivatives using chlorinating agents such as thionyl chloride or oxalyl chloride.
- Friedel-Crafts acylation of fluorobenzene with the α-chlorophenylacetyl chloride in the presence of aluminum chloride catalyst at controlled temperatures (-10 to 90 °C) in solvents like toluene or halogenated hydrocarbons.
- Isolation of chloro- and fluoro-substituted acetophenone intermediates with yields ranging from 60% to 85%.
This approach allows precise control over the position and type of halogen substituents on the aromatic ring, which is critical for the subsequent difluoromethoxylation step.
Introduction of the Difluoromethoxy Group (-OCF2H)
The difluoromethoxy group is introduced typically via difluoromethylation chemistry. Recent advances in late-stage difluoromethylation have enabled the installation of difluoromethoxy substituents on aromatic rings through various methods:
- Electrophilic difluoromethylation using reagents derived from chlorodifluoromethane (ClCF2H), although its use is limited due to environmental regulations.
- Use of novel difluorocarbene precursors that generate difluorocarbene intermediates, which can insert into oxygen nucleophiles (phenols) to form difluoromethoxy groups.
- Radical and metal-catalyzed difluoromethylation strategies that allow selective functionalization of aromatic C–H bonds or phenolic oxygen atoms.
These methods rely on the generation of reactive difluorocarbene species or difluoromethyl radicals that couple with phenolic substrates to form the difluoromethoxy functionality. The choice of method depends on substrate sensitivity, desired regioselectivity, and scalability.
Representative Preparation Methodology
A typical synthetic route to 1-chloro-2-(difluoromethoxy)-4-fluorobenzene may involve:
Synthesis of 1-chloro-4-fluorobenzene intermediate:
- Friedel-Crafts acylation of fluorobenzene with α-chlorophenylacetyl chloride.
- Chlorination and purification to obtain 1-chloro-4-fluorobenzene derivatives.
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- Hydrolysis or substitution reactions to convert ketone or halogenated intermediates to the corresponding phenol at the 2-position.
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- Treatment of the phenol intermediate with difluorocarbene precursors or electrophilic difluoromethylating reagents under metal catalysis or radical conditions to form the difluoromethoxy group at position 2.
Purification and characterization:
- Isolation by extraction, recrystallization, or chromatography.
- Confirmation of structure by NMR, mass spectrometry, and elemental analysis.
Data Table: Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| α-Chlorophenylacetyl chloride synthesis | Mandelic acid + thionyl chloride | Toluene | 20–80 | 84 | Chlorination with SOCl2 or oxalyl chloride |
| Friedel-Crafts acylation | α-Chlorophenylacetyl chloride + fluorobenzene + AlCl3 | Halogenated hydrocarbon (e.g., fluorobenzene) | -10 to 90 | 60–85 | Controlled addition rate, temperature critical |
| Difluoromethoxylation | Difluorocarbene precursor + phenol intermediate + catalyst | Varies (e.g., organic solvents) | Ambient to reflux | Variable (typically 50–75) | Metal or radical catalysis; reagent choice affects yield |
Research Findings and Considerations
- The Friedel-Crafts acylation step is optimized by controlling molar ratios (acyl chloride:fluorobenzene from 1:1.2 to 1:10) and temperature to maximize yield and selectivity.
- The use of aluminum chloride as a Lewis acid catalyst is standard, but reaction conditions must avoid over-chlorination or polymerization.
- Difluoromethoxylation remains a challenging step due to the instability of difluoromethoxy reagents; recent advances using non-ozone depleting difluorocarbene sources have improved environmental and safety profiles.
- Late-stage difluoromethylation methods allow for the selective introduction of the difluoromethoxy group onto complex aromatic systems, facilitating the synthesis of this compound with good regioselectivity and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(difluoromethoxy)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aromatic ethers, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Chloro-2-(difluoromethoxy)-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(difluoromethoxy)-4-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
1-Chloro-4-(difluoromethoxy)-2-fluorobenzene
- Structure : Cl at position 1, -OCF₂ at position 4, F at position 2.
- Molecular Weight : 196.56 g/mol (identical to the target compound).
- Key Differences : The swapped positions of -OCF₂ and F alter electronic distribution. The fluorine at position 2 may exert stronger ortho-directing effects in substitution reactions compared to position 4.
- Applications : Positional isomers are often explored in structure-activity relationship (SAR) studies to optimize binding affinity in drug candidates, as seen in ALK inhibitor research .
Functional Group Variants
1-Chloro-4-(difluoromethyl)-2-fluorobenzene
- Structure : Difluoromethyl (-CF₂H) at position 4 instead of -OCF₂.
- Molecular Weight : 180.55 g/mol .
- Key Differences: The absence of oxygen reduces polarity and electron-withdrawing effects.
- Applications : Difluoromethyl groups are common in agrochemicals for their balance of lipophilicity and metabolic resistance .
1-Chloro-2-(difluoromethoxy)benzene
- Structure : Lacks the fluorine at position 4.
- Molecular Weight : 178.56 g/mol .
- Boiling Point : Predicted to be 178.7°C , lower than the target compound due to reduced molecular weight .
Substituent Replacements
1-Chloro-2-fluoro-4-nitrobenzene
- Structure: Nitro (-NO₂) at position 4 instead of -OCF₂.
- Molecular Weight : 175.55 g/mol .
- Key Differences : The nitro group is a stronger electron-withdrawing substituent, drastically reducing aromatic ring reactivity. This compound is more likely to participate in nucleophilic aromatic substitution (NAS) under harsh conditions.
- Applications : Nitroarenes are precursors in dye and explosive synthesis but are less common in pharmaceuticals due to toxicity concerns .
4-Chloro-2-(1-chloroethyl)-1-(difluoromethoxy)benzene
- Structure : Additional -CH₂Cl substituent at position 2.
- Applications : Such derivatives are intermediates in cross-electrophile coupling reactions for constructing complex molecules .
Physicochemical and Reactivity Comparison
Biological Activity
Antimicrobial Properties
Fluorinated compounds are known for their unique interactions with biological systems, often leading to increased antibacterial efficacy. For instance, a study on various chlorinated and fluorinated anilides demonstrated significant antibacterial activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The introduction of halogens, such as fluorine and chlorine, into the molecular structure is believed to enhance lipophilicity and cellular uptake, thereby improving antimicrobial effectiveness.
Table 1: Antimicrobial Activity of Fluorinated Compounds
Anticancer Activity
Fluorinated derivatives have also been investigated for their anticancer properties. Research indicates that halogenated compounds can inhibit key metabolic pathways in cancer cells, particularly glycolysis, which is often upregulated in aggressive tumors like glioblastoma multiforme . The structural modifications in these compounds may lead to improved pharmacokinetics and bioavailability.
Study on Fluorinated Cinnamamides
A comprehensive study evaluated a series of cinnamamides with varying degrees of halogenation. The results indicated that compounds with multiple halogen substitutions exhibited potent antibacterial properties and low cytotoxicity against mammalian cell lines. Specifically, certain derivatives showed submicromolar activity against MRSA, suggesting that similar modifications in this compound could yield promising results in antimicrobial applications .
Halogenated Derivatives of 2-Deoxy-D-Glucose
In another study focusing on halogenated analogs of 2-deoxy-D-glucose, researchers found that these compounds effectively inhibited hexokinase activity in glioblastoma cells. The fluorinated derivatives displayed lower IC50 values, indicating enhanced cytotoxic effects compared to their non-fluorinated counterparts. This highlights the potential for fluorinated compounds to serve as effective therapeutic agents in cancer treatment .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Chloro-2-(difluoromethoxy)-4-fluorobenzene?
- Methodology : The compound is typically synthesized via multi-step halogenation and fluorination of aromatic precursors. A common approach involves reacting substituted phenols (e.g., 4-methylphenol) with chlorodifluoromethane in the presence of a base (e.g., NaOH or K₂CO₃) at 50–80°C in solvents like DMSO or acetonitrile, followed by chlorination . Alternative routes include bromomethylation of fluorobenzene derivatives using brominating agents under controlled conditions .
- Key Parameters :
| Base | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| NaOH | DMSO | 80°C | 24 hours | ~75% |
| K₂CO₃ | Acetonitrile | 60°C | 12 hours | ~68% |
Q. What are the primary chemical properties influencing reactivity?
- The electron-withdrawing effects of chlorine and fluorine substituents activate the benzene ring for nucleophilic substitution. The difluoromethoxy group enhances lipophilicity, facilitating membrane permeability in biological studies. Key properties include logP ~3.3 (predicting moderate hydrophobicity) and a molecular weight of 192.59 g/mol .
Q. How is this compound characterized analytically?
- Techniques :
- NMR : <sup>19</sup>F NMR reveals distinct shifts for difluoromethoxy (-OCF₂) groups (~-80 ppm) and aromatic fluorine (-4-fluorophenyl at ~-110 ppm) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 193.0 .
- HPLC : Purity is assessed using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can contradictory data on carcinogenicity be resolved?
- Analysis : Discrepancies in carcinogenicity (e.g., tumor induction in some species but not others) may arise from metabolic differences. For example, rat liver enzymes may bioactivate the compound via cytochrome P450-mediated pathways, whereas murine models show detoxification through glucuronidation. Researchers should:
Compare species-specific metabolic profiles using in vitro microsomal assays .
Conduct dose-response studies to identify threshold effects (e.g., no observed adverse effect levels (NOAELs)) .
- Table : Comparative Toxicity Data
| Species | Dose (mg/kg) | Tumor Incidence | Metabolic Pathway |
|---|---|---|---|
| Rat | 560 (LD50) | 45% hepatic tumors | CYP2E1 activation |
| Mouse | 600 | <5% tumors | UGT1A1 detoxification |
Q. What strategies optimize regioselectivity in palladium-catalyzed coupling reactions?
- Methodology : The chlorine atom directs cross-coupling reactions to the para position. For Suzuki-Miyaura couplings, use Pd(OAc)₂ with SPhos ligand in THF/water (3:1) at 80°C. Additives like KOAc improve yields by stabilizing the palladium intermediate .
- Case Study : Coupling with imidazo[1,2-a]pyridine achieves 93% yield when using 1 mol% Pd catalyst and 2 equivalents of boronic acid .
Q. How do structural modifications affect biological activity?
- SAR Insights :
- Replacing the methyl group with nitro (e.g., 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene) increases antimicrobial activity (IC50 = 12.34 µM) but reduces metabolic stability .
- Fluorine at the para position enhances binding to enzyme active sites (e.g., COX-2 inhibition) by forming halogen bonds .
- Table : Structure-Activity Relationships
| Derivative | IC50 (µM) | Target | Key Interaction |
|---|---|---|---|
| Parent Compound | 15.63 | MCF-7 cells | Lipophilic binding |
| 4-Nitro analog | 12.34 | E. coli | Nitro group redox activity |
| Trifluoromethyl analog | 0.48 | COX-2 | Halogen bonding with Tyr355 |
Q. What AI-driven tools assist in retrosynthetic planning?
- Tools : Platforms like Pistachio and Reaxys use template relevance models to predict one-step syntheses. For example, AI suggests bromination of 4-fluorophenol with NBS (N-bromosuccinimide) in CCl₄ as a viable precursor step .
- Validation : Predicted routes achieve >85% accuracy when benchmarked against known literature pathways .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
